molecular formula C20H30N2O6 B4077150 1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate

1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate

Cat. No. B4077150
M. Wt: 394.5 g/mol
InChI Key: UEYGEGYLEWHDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate, also known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including learning, memory, attention, and inflammation. PNU-282987 has gained significant attention in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate acts as a selective agonist of the α7 nAChR, which is highly expressed in the central nervous system. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various signaling pathways that regulate neuronal function and plasticity. 1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate enhances the activity of the α7 nAChR, leading to increased neurotransmitter release, improved synaptic plasticity, and enhanced cognitive function.
Biochemical and Physiological Effects
1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate has been shown to have several biochemical and physiological effects. It enhances the release of acetylcholine, dopamine, and glutamate, which are neurotransmitters that play a crucial role in learning and memory. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. 1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate has several advantages for lab experiments. It is highly selective for the α7 nAChR, reducing the risk of off-target effects. It has a long half-life, allowing for sustained activation of the receptor. However, 1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It may also have applications in treating psychiatric disorders, such as schizophrenia and depression. Further research is needed to investigate the safety and efficacy of 1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate in clinical trials. Additionally, the development of more potent and selective α7 nAChR agonists may lead to the discovery of new therapeutic targets for neurological and psychiatric disorders.

Scientific Research Applications

1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It also exhibits anti-inflammatory properties and has been investigated for its potential use in treating inflammatory bowel disease and rheumatoid arthritis.

properties

IUPAC Name

1-[4-(2-methoxy-4-prop-2-enylphenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.C2H2O4/c1-3-6-16-7-8-17(18(15-16)21-2)22-14-5-4-11-20-12-9-19-10-13-20;3-1(4)2(5)6/h3,7-8,15,19H,1,4-6,9-14H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYGEGYLEWHDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate
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1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate
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1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate
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1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate

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